PLpro-IN-2

SARS-CoV-2 papain-like protease enzyme inhibition

PLpro-IN-2 (Compound is a selective, non-covalent inhibitor of SARS-CoV-2 papain-like protease (PLpro) with a reported IC₅₀ value of 0.25 μM. This compound belongs to a series of novel PLpro inhibitors derived from DNA-encoded library screening and subsequent chemical optimization.

Molecular Formula C30H38N4O3S
Molecular Weight 534.7 g/mol
Cat. No. B12381994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLpro-IN-2
Molecular FormulaC30H38N4O3S
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCNCC1=CC=C(S1)C2=CC(=CC=C2)C(C)NC(=O)C3=C(C=CC(=C3)NC4CNC4)C
InChIInChI=1S/C30H38N4O3S/c1-4-37-29(35)9-6-14-31-19-26-12-13-28(38-26)23-8-5-7-22(15-23)21(3)33-30(36)27-16-24(11-10-20(27)2)34-25-17-32-18-25/h5,7-8,10-13,15-16,21,25,31-32,34H,4,6,9,14,17-19H2,1-3H3,(H,33,36)/t21-/m1/s1
InChIKeyIZVTYTXPEWIKMP-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PLpro-IN-2: Quantified SARS-CoV-2 Papain-Like Protease Inhibition for COVID-19 Antiviral Research Sourcing


PLpro-IN-2 (Compound 16) is a selective, non-covalent inhibitor of SARS-CoV-2 papain-like protease (PLpro) with a reported IC₅₀ value of 0.25 μM . This compound belongs to a series of novel PLpro inhibitors derived from DNA-encoded library screening and subsequent chemical optimization [1]. PLpro-IN-2 is characterized by a molecular formula of C₃₀H₃₈N₄O₃S, a molecular weight of 534.71 g/mol, and is supplied as a research-grade small molecule for laboratory investigation [2].

Why PLpro-IN-2 Cannot Be Replaced by Legacy PLpro Inhibitors: Selectivity and Potency Limitations


Generic substitution among PLpro inhibitors fails because the pharmacological profile of this target class exhibits substantial variation across scaffold generations. The archetypal PLpro inhibitor GRL0617, developed against SARS-CoV-1, displays an IC₅₀ of approximately 0.6 μM against PLpro and demonstrates antiviral activity only at high concentrations (EC₅₀ = 15 μM in Vero E6 cells) [1]. More recent derivatives, such as SIMM-036, achieve improved potency but require extensive structure-activity relationship (SAR) optimization specifically for SARS-CoV-2 PLpro, which shares only 83% sequence identity with the SARS-CoV-1 ortholog [2]. PLpro-IN-2 represents a distinct chemical series identified through DNA-encoded library technology and protected by novel composition-of-matter intellectual property, making it non-interchangeable with earlier inhibitor classes for applications requiring defined potency and selectivity against the SARS-CoV-2 isoform [3].

PLpro-IN-2 Quantitative Comparator Evidence: Head-to-Head and Class-Level Benchmarking for Procurement Decisions


PLpro-IN-2 IC₅₀ Benchmarking Against GRL0617 and Next-Generation PLpro Inhibitors

PLpro-IN-2 (Compound 16) demonstrates a PLpro inhibitory IC₅₀ of 0.25 μM [1]. This potency represents a 2.4-fold improvement over the prototypical PLpro inhibitor GRL0617, which exhibits an IC₅₀ of 0.6 μM against SARS-CoV PLpro under comparable in vitro enzyme inhibition conditions . Within the contemporary SARS-CoV-2 PLpro inhibitor landscape, PLpro-IN-2 occupies a distinct potency tier between the early-generation GRL0617 scaffold and ultra-potent compounds such as Compound 12 (IC₅₀ = 0.06 μM) [2].

SARS-CoV-2 papain-like protease enzyme inhibition

PLpro-IN-2 Molecular Weight and Structural Differentiation from Dual Mpro/PLpro Inhibitors

PLpro-IN-2 (Compound 16) possesses a molecular weight of 534.71 g/mol and a molecular formula of C₃₀H₃₈N₄O₃S [1]. This contrasts sharply with the dual inhibitor Mpro/PLPro-IN-2 (Compound 22l), which has a substantially lower molecular weight of 331.39 g/mol and a molecular formula of C₁₆H₁₇N₃O₃S, indicating a fundamentally different chemical scaffold [2]. The dual inhibitor exhibits a Kᵢ of 0.2 μM for PLpro and a Kᵢ of 1.1 μM for the main protease (Mpro), whereas PLpro-IN-2 is reported as a selective PLpro inhibitor without demonstrated Mpro cross-reactivity [3]. Both compounds are sometimes listed under overlapping nomenclature, which procurement specialists must distinguish by catalog number (HY-178160 for PLpro-IN-2 versus HY-161045 or equivalent for the dual inhibitor) [4].

chemical structure molecular weight target selectivity

PLpro-IN-2 Derivation from DNA-Encoded Library Technology and Pfizer Patent Protection

PLpro-IN-2 (Compound 16) was identified through chemical space profiling of SARS-CoV-2 PLpro using DNA-encoded focused libraries, as disclosed in ACS Medicinal Chemistry Letters (2024) . The compound falls within the scope of Pfizer's patent application WO 2024/121709 A1 (filed with priority dates December 9, 2022 and April 13, 2023), which claims novel papain-like protease inhibitors for treating coronavirus infections [1]. This patent protection distinguishes PLpro-IN-2 from open-source or generic PLpro inhibitors such as GRL0617, which was disclosed in 2008 PNAS publication and has long been in the public domain [2]. The proprietary nature of the PLpro-IN-2 chemical series provides a defined intellectual property landscape for translational research programs.

drug discovery DNA-encoded library patent

High-Value Procurement Scenarios for PLpro-IN-2: Targeted Research Applications Derived from Evidence


SARS-CoV-2 PLpro Enzyme Inhibition Assays Requiring Improved Potency Over GRL0617

PLpro-IN-2 is suitable for in vitro enzyme inhibition studies where a potency threshold below 0.5 μM is required but ultra-potent sub-100 nM compounds are unnecessary or cost-prohibitive. With an IC₅₀ of 0.25 μM, PLpro-IN-2 offers a 2.4-fold potency improvement over GRL0617 (IC₅₀ = 0.6 μM) while retaining a well-defined molecular identity (C₃₀H₃₈N₄O₃S; MW 534.71) suitable for consistent experimental replication [1]. This makes PLpro-IN-2 appropriate for biochemical screening cascades, mechanism-of-action studies, and as a reference inhibitor in PLpro activity assays [2].

Target Deconvolution Studies Requiring Selective PLpro Inhibition Without Mpro Cross-Reactivity

In cellular or biochemical studies aimed at isolating PLpro-specific effects from Mpro-mediated antiviral activity, PLpro-IN-2 (Compound 16) offers selective inhibition of SARS-CoV-2 PLpro with no reported Mpro activity. This contrasts with the dual inhibitor Mpro/PLPro-IN-2 (Compound 22l), which exhibits a Kᵢ of 1.1 μM against Mpro and complicates interpretation of polyprotein processing phenotypes [1]. The 61% larger molecular weight of PLpro-IN-2 (534.71 vs. 331.39 g/mol) reflects a distinct chemical scaffold engineered for PLpro selectivity [2]. This application scenario is relevant for viral replication mechanism dissection and host immune evasion pathway analysis where confounding dual-target activity would obscure results [3].

Translational Antiviral Programs Requiring Patent-Protected Chemical Matter

For academic-industry partnerships or commercial antiviral development programs seeking composition-of-matter patent protection, PLpro-IN-2 falls within the scope of Pfizer's WO 2024/121709 A1 patent application [1]. This contrasts with public-domain inhibitors such as GRL0617, which lack proprietary protection and may present freedom-to-operate challenges for commercialization. The compound's derivation from DNA-encoded library technology further supports its novelty and non-obviousness, attributes valued in lead optimization and intellectual property strategy [2].

Chemical Biology Probe Studies for SARS-CoV-2 PLpro Substrate Recognition

PLpro-IN-2 serves as a chemical probe for investigating SARS-CoV-2 PLpro substrate recognition and deubiquitinase/deISGylase activity. The compound's non-covalent binding mechanism allows for reversible inhibition studies, while its defined IC₅₀ of 0.25 μM provides a benchmark for structure-activity relationship (SAR) exploration [1]. This application is relevant for academic groups studying coronavirus protease biology, host immune evasion mediated by PLpro, and the development of next-generation inhibitors targeting the BL2 groove of PLpro that determines selectivity for K63-linked polyubiquitination [2].

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